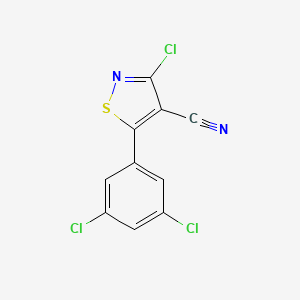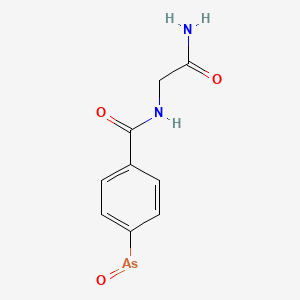
p-Arsenoso-N-(carbamoylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is a chemical compound with a unique structure that includes an amino group, an oxoethyl group, and an aryl arsenic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide typically involves the reaction of 4-arsorosobenzoyl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsenic moiety. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide undergoes various chemical reactions, including:
Oxidation: The arsenic moiety can be oxidized to form arsenic(V) compounds.
Reduction: The compound can be reduced to form arsenic(III) derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the amino group under mild conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsenic(III) derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the arsenic moiety.
Medicine: Studied for its potential use in cancer therapy as arsenic compounds have shown efficacy in treating certain types of cancer.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxoethyl)-4-arsorosobenzamide involves its interaction with cellular components. The arsenic moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer applications .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-(2-oxoethyl)acetamide: Similar structure but lacks the arsenic moiety.
N-(2-Amino-2-oxoethyl)acrylamide: Contains an acrylamide group instead of the aryl arsenic moiety.
Uniqueness
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide is unique due to the presence of the arsenic moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
5425-16-1 |
|---|---|
Fórmula molecular |
C9H9AsN2O3 |
Peso molecular |
268.10 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-4-arsorosobenzamide |
InChI |
InChI=1S/C9H9AsN2O3/c11-8(13)5-12-9(14)6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H2,11,13)(H,12,14) |
Clave InChI |
ZXQYZZKPCHVZAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCC(=O)N)[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)

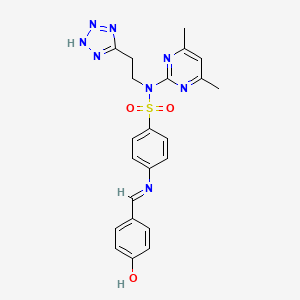
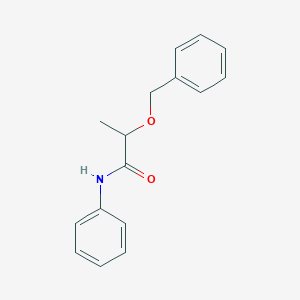
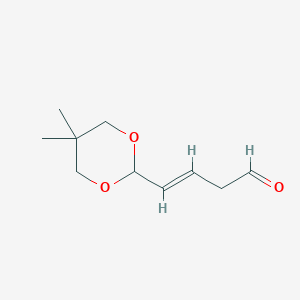
![6-Chloro-2,2-diphenyl-2H-imidazo[1,2-a]pyridin-3-one](/img/structure/B13756750.png)
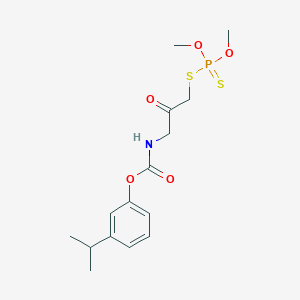

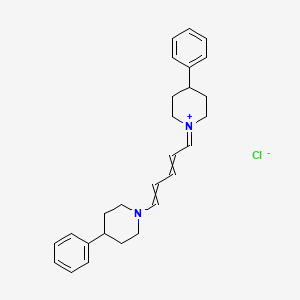
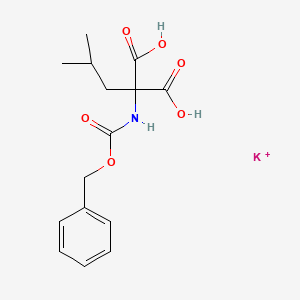
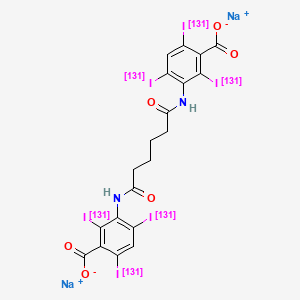

![2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13756803.png)
